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molecular formula C5H8N2O2 B8342548 1-Formyl-3-oxopiperazine

1-Formyl-3-oxopiperazine

Cat. No. B8342548
M. Wt: 128.13 g/mol
InChI Key: OJKQOOBAMDKEDK-UHFFFAOYSA-N
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Patent
US06472397B1

Procedure details

To 80 ml of formic acid was added 28 ml of acetic anhydride at room temperature, and the mixture was stirred at 60° C. for 20 minutes. After stirring at room temperature for further 15 minutes, the reaction mixture was added dropwise to a solution of 4.2 g of 2-oxopiperazine in 400 ml of methylene chloride at 0° C. over a period of 1.25 hours, and the resulting mixture was stirred at 0° C. for further 30 minutes. The solvent was removed by distillation under reduced pressure, and the residue thus obtained was recrystallized from acetone/hexane to give 3.0 g (56%) of 1-formyl-3-oxopiperazine.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)=O.C(O[C:8](=[O:10])[CH3:9])(=O)C.[O:11]=[C:12]1C[NH:16][CH2:15][CH2:14][NH:13]1>C(Cl)Cl>[CH:12]([N:13]1[CH2:14][CH2:15][NH:16][C:8](=[O:10])[CH2:9]1)=[O:11]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
O=C1NCCNC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for further 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetone/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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